(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid
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Overview
Description
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid is a stereoisomer of hexanedioic acid, characterized by the presence of four hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid can be achieved through several methods. One common approach involves the use of D-glucuronolactone as a starting material. The enantiospecific synthesis involves multiple steps, including hydrolysis and reduction reactions . Another method involves the oxidation of tetra acetyl dapagliflozin using manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide for oxidation and sodium azide for substitution reactions . The conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of stereospecific compounds .
Biology
In biology, this compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules .
Medicine
Industry
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The pathways involved include metabolic and signaling pathways that regulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin: A sodium-glucose cotransporter type II inhibitor with a similar structure.
Empagliflozin: Another SGLT2 inhibitor with structural similarities.
Sotagliflozin: An SGLT2 inhibitor with comparable properties.
Uniqueness
What sets (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid apart is its specific stereochemistry, which imparts unique properties and reactivity. This makes it a valuable compound for synthesizing stereospecific molecules and studying stereochemical effects in various reactions.
Properties
CAS No. |
33012-63-4 |
---|---|
Molecular Formula |
C6H10O8 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3+,4+/m1/s1 |
InChI Key |
DSLZVSRJTYRBFB-MMPJQOAZSA-N |
Isomeric SMILES |
[C@@H]([C@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
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